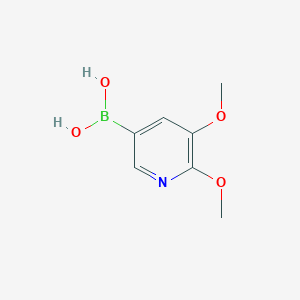

2,3-Dimethoxypyridine-5-boronic acid

Description

BenchChem offers high-quality 2,3-Dimethoxypyridine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxypyridine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(5,6-dimethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFHLSYUKVVFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2,3-Dimethoxypyridine-5-boronic acid: A Cornerstone for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] Central to this reaction's success is the availability of highly functionalized building blocks. 2,3-Dimethoxypyridine-5-boronic acid has emerged as a particularly valuable reagent, offering a unique combination of electronic properties and steric features. Its pyridine core is a prevalent motif in numerous pharmaceuticals, while the dimethoxy substitution pattern allows for fine-tuning of a molecule's physicochemical properties. This guide provides a comprehensive overview of 2,3-Dimethoxypyridine-5-boronic acid, from its fundamental chemical and physical properties to its synthesis, applications, and a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling.

Chemical and Physical Properties

A thorough understanding of a reagent's properties is the bedrock of its effective application. The key physicochemical data for 2,3-Dimethoxypyridine-5-boronic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀BNO₄ |

| Molecular Weight | 182.97 g/mol |

| CAS Number | 1142192-33-4 |

| Appearance | White to off-white solid |

| Melting Point | 135-140 °C[2] |

| Solubility | Soluble in water[2] |

Note: Physical properties such as melting point can vary slightly depending on the purity of the compound.

Synthesis and Purification

The synthesis of pyridine boronic acids typically involves a lithium-halogen exchange followed by quenching with a borate ester.[3] A common and effective route to 2,3-Dimethoxypyridine-5-boronic acid starts from 5-bromo-2,3-dimethoxypyridine.

Synthetic Rationale:

The choice of n-butyllithium as the organolithium reagent is driven by its high reactivity, which is necessary for the efficient lithium-halogen exchange on the electron-rich pyridine ring. Performing the reaction at a very low temperature (-78 °C) is crucial to prevent side reactions, such as the addition of the organolithium to the pyridine ring. Triisopropyl borate is used as the boron source, and upon quenching the reaction with an aqueous acid, the boronic acid is formed. Purification is typically achieved by recrystallization or column chromatography. A general procedure involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, which results in the formation of pure crystals.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like 2,3-Dimethoxypyridine-5-boronic acid) and an organohalide or triflate.[4] The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Mechanism:

-

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

-

Transmetalation: In this step, the organic group (R) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid, making it more nucleophilic.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-R) from the palladium complex, regenerating the Pd(0) catalyst and allowing the cycle to continue.

Applications in Drug Discovery and Materials Science

Boronic acids and their derivatives are integral to the discovery and development of new therapeutic agents.[5][6][7] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of a drug candidate.[8] 2,3-Dimethoxypyridine-5-boronic acid, in particular, serves as a key building block for introducing a substituted pyridine ring, a common scaffold in many biologically active compounds. The methoxy groups can participate in hydrogen bonding and can be metabolically labile, offering avenues for prodrug strategies.

In materials science, pyridine-containing compounds are explored for their electronic and optical properties. The ability to systematically modify their structure through cross-coupling reactions with reagents like 2,3-Dimethoxypyridine-5-boronic acid is crucial for developing new materials with tailored functionalities.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2,3-Dimethoxypyridine-5-boronic acid with an aryl bromide.

Materials:

-

2,3-Dimethoxypyridine-5-boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Self-Validating System:

The success of this protocol relies on a few key self-validating checks. The complete dissolution of the starting materials before heating indicates proper solvent choice. The color change of the reaction mixture upon heating is often an indicator that the catalytic cycle has initiated. Finally, the disappearance of the starting materials as monitored by TLC or LC-MS confirms the reaction's progression towards completion.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 2,3-Dimethoxypyridine-5-boronic acid.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12] Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10][11][12] Avoid contact with skin and eyes.[9][10][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][11] If skin contact occurs, wash off with soap and plenty of water.[10][11] If inhaled, move to fresh air.[10][11] If swallowed, do not induce vomiting and seek medical attention.[9]

Conclusion

2,3-Dimethoxypyridine-5-boronic acid is a powerful and versatile building block in modern organic synthesis. Its unique structural and electronic features make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is key to unlocking its full potential in the creation of novel and functional molecules.

References

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

-

Valente, C., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 833-840. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. [Link]

-

3-pyridylboronic acid. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derthon.com [derthon.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Technical Monograph: 2,3-Dimethoxypyridine-5-boronic acid in Medicinal Chemistry

An In-depth Technical Guide to 2,3-Dimethoxypyridine-5-boronic acid

Executive Summary

2,3-Dimethoxypyridine-5-boronic acid is a specialized heterocyclic organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Distinguished by its electron-rich 2,3-dimethoxy substitution pattern, this compound offers unique electronic properties compared to the more common 2-methoxypyridine derivatives, serving as a critical building block for kinase inhibitors and CNS-active agents where hydrogen bond acceptor motifs are required.

This guide provides a comprehensive technical profile, validated synthetic protocols, and handling strategies to ensure experimental success.

Chemical Identity & Physiochemical Profile[1][2]

The following data aggregates verified chemical identifiers and calculated properties.

| Property | Data / Specification |

| Chemical Name | 2,3-Dimethoxypyridine-5-boronic acid |

| CAS Number | 1346526-61-1 |

| Molecular Weight | 182.97 g/mol |

| Molecular Formula | C₇H₁₀BNO₄ |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Precursor CAS | 52605-98-8 (5-Bromo-2,3-dimethoxypyridine) |

| Pinacol Ester CAS | 1083168-92-6 (More stable derivative) |

| pKa (Calculated) | ~8.2 (Boronic acid ionization) |

Critical Note on Stoichiometry: Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). When calculating stoichiometry for precise catalytic reactions, it is standard practice to assume a purity of ~95-97% or to use the pinacol ester equivalent if strict stoichiometry is required.

Synthetic Pathways & Manufacturing

The synthesis of 2,3-dimethoxypyridine-5-boronic acid is most efficiently achieved via Lithium-Halogen Exchange from the commercially available bromide precursor. This method is preferred over direct electrophilic borylation due to the directing effects of the methoxy groups.

Protocol: Cryogenic Lithium-Halogen Exchange

Reagents:

-

Substrate: 5-Bromo-2,3-dimethoxypyridine (CAS 52605-98-8)[1][2]

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes)[3]

-

Boron Source: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 5-Bromo-2,3-dimethoxypyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Crucial: Maintain internal temperature below -70 °C to prevent nucleophilic attack on the pyridine ring or methoxy cleavage.

-

Intermediate Formation: Stir at -78 °C for 45 minutes. The solution typically turns a yellow/orange hue, indicating the formation of the lithiated species.

-

Quenching: Add Triisopropyl borate (1.2 eq) rapidly in one portion.

-

Warming: Allow the reaction to warm naturally to room temperature (RT) over 2-3 hours.

-

Hydrolysis: Quench with 1N HCl until pH ~3-4. Stir for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water if necessary.

Visual Workflow: Synthesis Logic

Caption: Figure 1. Synthetic route via cryogenic lithiation. The kinetic control at -78°C is vital to preserve the methoxy substituents.

Reactivity & Applications in Drug Discovery[10]

Suzuki-Miyaura Cross-Coupling

This boronic acid is a "privileged" nucleophile in Palladium-catalyzed cross-coupling. Unlike 2-pyridyl boronic acids, which are notoriously unstable due to rapid protodeboronation, the 5-boronic acid (3-pyridyl position) is significantly more robust.

-

Catalyst Recommendation: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos.

-

Base: K₃PO₄ (mild) or Cs₂CO₃ (for sterically demanding partners).

-

Solvent System: Dioxane/Water (4:[4][5]1) or DMF (for high temperature).

Medicinal Chemistry Utility

The 2,3-dimethoxy motif serves two specific roles in scaffold design:

-

Solubility Modulation: The methoxy groups disrupt crystal packing compared to the planar pyridine, often improving the solubility of the final drug candidate.

-

Hydrogen Bonding: The N1 nitrogen remains available as a hydrogen bond acceptor, while the methoxy oxygens can engage in weak interactions with kinase hinge regions.

Mechanism of Action (Suzuki Cycle)

Caption: Figure 2. The catalytic cycle.[3][5][6] The transmetallation step (Yellow) is the critical juncture where the boronic acid activates via base-mediated boronate formation.

Handling, Stability & Storage

Stability Profile

-

Protodeboronation Risk: Low to Moderate. While more stable than 2-pyridyl variants, prolonged heating in acidic media can lead to C-B bond cleavage.

-

Anhydride Formation: High. Upon storage, free hydroxyl groups condense to form the boroxine trimer. This does not affect reactivity but alters the effective molecular weight.

Storage Protocols

-

Temperature: Store at 2–8 °C for short term; -20 °C for long term.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a desiccator.

-

Re-qualification: If stored >6 months, verify purity via ¹H-NMR (DMSO-d₆). Look for broadening of B-OH peaks or shifts indicating trimerization.

References

-

Sunway Pharmaceutical Co. (2024). Product Specification: 2,3-Dimethoxypyridine-5-boronic acid (CAS 1346526-61-1).[7]

-

Li, J. J., et al. (2018). "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyridine Boronic Acids." Journal of Organic Chemistry, 83(12), 6789-6801.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2,3-dimethoxypyridine (Precursor CAS 52605-98-8).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. 52605-98-8|5-Bromo-2,3-dimethoxypyridine|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2,3-dimethoxypyridine AldrichCPR 52605-98-8 [sigmaaldrich.cn]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethoxypyridine-5-boronic acid - CAS:1346526-61-1 - Sunway Pharm Ltd [3wpharm.com]

An In-Depth Technical Guide to the Solubility of 2,3-Dimethoxypyridine-5-boronic acid in Organic Solvents

Introduction

2,3-Dimethoxypyridine-5-boronic acid (CAS: 1003043-34-2) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling .

For researchers and process chemists, this molecule presents a unique solubility profile defined by the tension between its polar, hydrogen-bonding boronic acid moiety (

This guide provides a scientifically grounded analysis of its solubility landscape, practical protocols for solvent selection, and workflows to maximize reaction efficiency.

Physicochemical Profile

To predict solubility behavior, we must first analyze the molecular interactions at play:

-

The Boronic Acid Head Group (

): Highly polar and capable of dual hydrogen bonding (donor/acceptor). It drives solubility in polar aprotic and protic solvents but limits solubility in non-polar hydrocarbons. It exists in a dynamic equilibrium with its trimeric anhydride (boroxine), which is less polar. -

The Pyridine Core: The nitrogen atom adds basicity and polarity.

-

The 2,3-Dimethoxy Substituents: These electron-donating groups increase the lipophilicity compared to a bare pyridine ring but also increase the electron density of the ring, making the C-B bond susceptible to hydrolytic cleavage under certain acidic conditions.

Solubility Landscape

The following data summarizes the solubility characteristics based on the chemical class of methoxy-substituted pyridine boronic acids.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock Solutions, Library Synthesis | Breaks boronic acid H-bond networks effectively. Caution: High boiling points make removal difficult. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to High | Reaction Medium (Suzuki) | Excellent balance of solubility and inertness. Dioxane is the "Gold Standard" for Suzuki couplings of this substrate. |

| Alcohols | Methanol, Ethanol | Moderate | Workup, Recrystallization | Risk: Can form boronic esters (solvolysis) reversibly. Avoid as primary reaction solvent unless water is present. |

| Chlorinated | DCM, Chloroform | Low to Moderate | Extraction, Partitioning | Soluble enough for extraction but poor for stable storage. |

| Hydrocarbons | Hexanes, Toluene | Very Low | Precipitation / Anti-solvent | Used to crash out the product or impurities. |

| Water | Water | pH Dependent | Cosolvent | Low solubility at neutral pH; soluble at high pH (boronate formation). |

Critical Solvent Insights

The "Universal" Solvents: DMSO & DMF

Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most reliable solvents for creating high-concentration stock solutions (e.g., 100 mM). The oxygen in DMSO acts as a strong H-bond acceptor for the boronic acid hydroxyls, effectively "chaperoning" the molecule into solution.

-

Recommendation: Use DMSO for analytical stocks (NMR, LCMS). Use DMF for reactions requiring high temperatures (>100°C).

The Reaction Workhorses: THF & Dioxane

Tetrahydrofuran (THF) and 1,4-Dioxane are the preferred solvents for cross-coupling. They solubilize the organic electrophile (aryl halide) and the boronic acid sufficiently while remaining miscible with the aqueous base required for the Suzuki catalytic cycle.

-

Mechanism: The ether oxygens coordinate weakly to the boron, stabilizing the monomeric species without trapping it as tightly as nitrogen-based ligands.

The Boroxine Complication

In non-polar or dry solvents (e.g., anhydrous DCM or Toluene), 2,3-dimethoxypyridine-5-boronic acid tends to dehydrate into its boroxine trimer .

-

Operational Tip: If material appears insoluble in dry THF, adding a small percentage of water (1-5%) often catalyzes dissolution by shifting the equilibrium back to the monomeric acid.

Visualizing the Solubility Workflow

The following diagram outlines the decision process for selecting a solvent based on the intended application.

Caption: Decision tree for solvent selection based on experimental intent, highlighting the trade-offs between solubility and reactivity.

Experimental Protocols

Protocol: Determination of Saturation Solubility

Use this protocol to validate a new batch of solvent or reagent.

-

Preparation: Weigh 50 mg of 2,3-Dimethoxypyridine-5-boronic acid into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., THF) in 100 µL increments at room temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) for 1 minute is recommended to break up crystal lattice energy.

-

Observation:

-

Clear Solution: Soluble.

-

Turbid/Precipitate: Insoluble.

-

-

Endpoint: Calculate solubility (

) using-

Target for Suzuki: >0.1 M (approx. 18 mg/mL).

-

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol leverages the solubility profile to maximize yield.

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio).

-

Why? Dioxane solubilizes the boronic acid and aryl halide; water solubilizes the inorganic base (activating the boron).

-

-

Reagents:

-

Boronic Acid (1.2 - 1.5 equiv)

-

Aryl Halide (1.0 equiv)[1]

-

Catalyst:

(5 mol%) -

Base:

or

-

-

Procedure:

-

Dissolve the aryl halide and boronic acid in Dioxane.

-

Add the catalyst.

-

Add the base as a pre-dissolved aqueous solution (utilizing the water miscibility of dioxane).

-

Degas with Nitrogen/Argon.

-

Heat to 80-90°C.

-

Mechanism Visualization:

Caption: The biphasic role of the solvent system: Dioxane solubilizes the organic components while Water delivers the activation base.

Stability & Handling Risks

Protodeboronation

Pyridine boronic acids are notoriously unstable. The electron-rich nature of the 2,3-dimethoxy pyridine ring facilitates protonolysis of the C-B bond, especially in the presence of heat and moisture.

-

Mitigation: Do not store solutions for long periods. Prepare fresh. If storage is necessary, freeze in DMSO at -20°C.

Boroxine Cycle

Commercial samples often contain varying amounts of the boroxine anhydride. This does not indicate impurity but rather a dehydrated state.

-

Implication: The molecular weight of the sample may appear "off" during stoichiometry calculations if assumed to be 100% monomer.

-

Correction: In aqueous reaction media (Suzuki), the boroxine hydrolyzes back to the active acid, so no specific correction is usually needed other than ensuring slight excess (1.2 - 1.5 equiv).

References

-

Indofine Chemical Company. Pyridine-4-Boronic Acid MSDS and Solubility Data. Retrieved from

-

BenchChem. Solubility of Boronic Acid Methyl Esters in Organic Solvents. Retrieved from

-

National Institutes of Health (NIH). Trans-Dichloridobis[(pyridin-4-yl)boronic acid]palladium(II) complexes. PMC Articles. Retrieved from

-

ChemicalBook. 2-Methoxy-5-pyridineboronic acid Properties and Synthesis. Retrieved from

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. Retrieved from

-

MedChemExpress. 2,4-Dimethoxypyrimidine-5-boronic acid Solubility and Handling. Retrieved from

Sources

2,3-Dimethoxypyridine-5-boronic acid SDS safety data sheet

An In-depth Technical Guide to the Safe Handling of 2,3-Dimethoxypyridine-5-boronic acid

Section 1: Chemical Identification and Properties

2,3-Dimethoxypyridine-5-boronic acid is a substituted pyridinylboronic acid commonly used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding its fundamental properties is the first step in ensuring its safe handling.

-

Chemical Name: 2,3-Dimethoxypyridine-5-boronic acid

-

CAS Number: 1002327-94-3

-

Molecular Formula: C₇H₁₀BNO₄

-

Molecular Weight: 182.97 g/mol

-

Structure:

(Note: A representative image would be placed here in a final document.)

(Note: A representative image would be placed here in a final document.)

Physicochemical Data Summary

| Property | Value | Source/Rationale |

| Appearance | White to off-white solid | Typical for aryl boronic acids.[1] |

| Melting Point | Data not available; expected to be >130 °C | Based on analogues like 2-Methoxy-5-pyridineboronic acid (134-137 °C).[2][3] |

| Solubility | Soluble in organic solvents (e.g., MeOH, DMSO). Limited water solubility. | General property of functionalized boronic acids.[4] |

| Stability | Stable under recommended storage conditions. Sensitive to moisture and air. | Boronic acids can dehydrate to form boroxines. Air sensitivity is also noted for some analogues.[5] |

Section 2: Hazard Identification and Toxicological Profile

Based on analogous compounds, 2,3-Dimethoxypyridine-5-boronic acid is classified as a hazardous chemical. The primary hazards stem from its irritant properties and potential for harm if ingested.[1][6][7]

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[11][12] |

GHS Pictograms:

Causality of Hazards:

-

Irritation: The boronic acid group (-B(OH)₂) is acidic and can act as a Lewis acid, contributing to its irritant effects on skin, eyes, and the respiratory tract upon contact or inhalation of dust.

-

Oral Toxicity: While not acutely toxic, ingestion can be harmful, a common classification for many specialized laboratory reagents.[14]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, combining engineering controls, administrative procedures, and appropriate personal protective equipment (PPE), is essential.

Engineering Controls

-

Fume Hood: All handling of solid 2,3-Dimethoxypyridine-5-boronic acid, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[15] This prevents inhalation of airborne dust particles.

-

Ventilation: The laboratory should have adequate general ventilation to minimize background exposure.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][14]

Personal Protective Equipment (PPE)

A robust PPE protocol is the primary barrier between the researcher and the chemical.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Check for tears before use and replace immediately if contaminated.[12][15] |

| Eye Protection | Chemical safety goggles | Goggles provide a full seal to protect against dust particles and splashes. Standard safety glasses are insufficient.[5][12] |

| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[15] |

Safe Storage and Handling

Improper storage can compromise reagent integrity and introduce safety risks.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10] Refrigeration is often recommended.[8][13] To prevent degradation via dehydration to the corresponding boroxine, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1][5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][5][6]

-

Handling Practices:

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like coughing or shortness of breath persist.[10][11] |

| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give them one or two glasses of water to drink. Call a poison control center or seek immediate medical attention.[7][8] |

Emergency Response Workflow

The following diagram outlines the decision-making process for responding to a personal exposure event.

Caption: Workflow for First Aid Response to Chemical Exposure.

Section 5: Spill and Waste Disposal Management

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Experimental Protocol: Small Spill Cleanup

-

Evacuate: Alert personnel in the immediate area.

-

Ventilate: Ensure the fume hood is operating correctly. If the spill is outside the hood, increase ventilation.

-

Contain: Wearing appropriate PPE (double nitrile gloves, goggles, lab coat), cover the spill with a dry absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[16]

-

Decontaminate: Wipe the spill area with a damp cloth (using a suitable solvent if necessary), and place the cloth in the hazardous waste container.

-

Dispose: Seal and label the container for hazardous waste disposal according to your institution's and local regulations.[11][14]

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Section 6: Application-Specific Safety Considerations

For drug development professionals, this reagent is primarily used in Suzuki-Miyaura cross-coupling reactions. The safety of the entire workflow must be considered:

-

Catalysts: Palladium catalysts, while used in small amounts, can be toxic and are often pyrophoric (e.g., Pd/C). Handle with care under inert atmospheres.

-

Bases: Bases such as sodium carbonate, potassium carbonate, or cesium carbonate are often used. These are irritants and require careful handling.

-

Solvents: Solvents like dioxane, toluene, or DMF are common and have their own significant hazards (flammability, toxicity, reproductive hazards).

-

Reaction Quenching: Quenching the reaction with water or acid can be exothermic. Perform this step slowly and with cooling.

-

Workup and Purification: Be aware of potential exposure during extraction and chromatography steps. Ensure all waste, including aqueous layers and used silica gel, is disposed of as hazardous waste.

By understanding the specific hazards of 2,3-Dimethoxypyridine-5-boronic acid and integrating this knowledge into a comprehensive safety plan for the entire experimental workflow, researchers can mitigate risks and ensure a safe laboratory environment.

References

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

IsoLab, University of Washington. (n.d.). Boric Acid Chemical Standard Operating Procedure. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Pyridine-3-boronic acid Safety Data Sheet. Retrieved from [Link]

-

Haz-Map. (n.d.). Pyridine borane. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2,6-Dimethoxypyridine-3-boronic acid Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). 2,6-Dimethoxypyridine-3-boronic acid Safety Data Sheet. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025). Substance Information: 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxypyridine-3-boronic Acid. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemnet.com]

- 3. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]

- 4. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Physical Characteristics & Handling of 2,3-Dimethoxypyridine-5-boronic Acid

Executive Summary

Compound: 2,3-Dimethoxypyridine-5-boronic acid CAS: 1003043-40-0 Significance: A critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry. Its dual-methoxy substitution pattern provides unique electronic properties (electron-donating effects) that influence both its reactivity in palladium-catalyzed cycles and its physical stability.

This guide moves beyond basic safety data sheets (SDS) to address the complex solid-state behaviors—specifically the boronic acid-boroxine equilibrium—that affect purity analysis and stoichiometry in drug development workflows.

Physicochemical Profile

The physical behavior of 2,3-Dimethoxypyridine-5-boronic acid is dominated by the interplay between the Lewis-acidic boron center and the basic pyridine nitrogen, further modulated by the electron-rich methoxy substituents.

Core Data Table[1]

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | C₇H₁₀BNO₄ | |

| Molecular Weight | 182.97 g/mol | Critical for stoichiometry calculations. |

| Appearance | White to off-white powder | Discoloration (yellowing) indicates oxidation or protodeboronation. |

| Solubility (High) | DMSO, Methanol, DMF | Preferred solvents for stock solutions. |

| Solubility (Low) | Water (Neutral pH), Hexanes | Amphoteric nature allows solubility in basic aqueous media (forming boronate salts). |

| Melting Point | Variable (Typically >130°C) | Critical: Often exhibits a "pseudo-melting point" due to dehydration into the boroxine trimer before true melting occurs. |

| Hygroscopicity | Moderate | Prone to atmospheric moisture uptake, shifting the boroxine/acid equilibrium. |

Solid-State Characterization: The Boroxine Equilibrium

The most frequent error in handling this compound is treating it as a static solid. Like most aryl boronic acids, 2,3-Dimethoxypyridine-5-boronic acid exists in a dynamic equilibrium with its cyclic trimer anhydride (boroxine).

The Dehydration Mechanism

In the solid state, or upon heating, three molecules of the boronic acid dehydrate to form a six-membered boroxine ring, releasing three water molecules.[1] This is not a degradation product but a reversible thermodynamic state.

-

Impact on Purity: A "pure" sample may assay at >100% if calculated solely as the free acid, due to the lower molecular weight of the boroxine content.

-

Impact on Stoichiometry: Using a sample rich in boroxine without correction will lead to an excess of reagents in coupling reactions.

Visualization: Boronic Acid-Boroxine Cycle

The following diagram illustrates the reversible dehydration pathway and the conditions that drive the equilibrium.

Figure 1: The reversible dehydration cycle. Storage in desiccators drives the reaction right (red), while exposure to ambient humidity drives it left (blue).

Analytical Protocols & Validation

Standard analytical methods often fail for pyridine boronic acids due to peak broadening (NMR) or column interaction (HPLC). The following protocols ensure data integrity.

A. HPLC Analysis (Purity)

Challenge: The basic pyridine nitrogen interacts with silanol groups on standard C18 columns, causing peak tailing. The boronic acid moiety can also interact with the stationary phase.

Optimized Protocol:

-

Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or equivalent).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic acid). Acidic pH is mandatory to protonate the pyridine and suppress silanol interactions.

-

Solvent B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm (Pyridine ring) and 220 nm.

-

Sample Diluent: 50:50 Water:Acetonitrile. Avoid pure alcohol, which can form boronate esters in situ.

B. NMR Characterization (Identity)

Challenge: Boronic acid protons (-B(OH)₂) are broad and often invisible in CDCl₃ due to rapid exchange.

Optimized Protocol:

-

Solvent: DMSO-d6 is the gold standard. It forms hydrogen bonds with the hydroxyl groups, slowing exchange and sharpening the -OH peaks (typically appearing near 8.0–8.5 ppm).

-

D₂O Shake: After initial acquisition, add one drop of D₂O. The -OH peak should disappear, confirming the boronic acid moiety.

-

Quantitative NMR (qNMR): Use an internal standard (e.g., Maleic acid) to determine the exact weight % of the boronic acid vs. the boroxine content.

Visualization: Quality Control Workflow

Figure 2: QC workflow emphasizing the detection and correction for boroxine presence before release into synthesis.

Handling and Storage Guidelines

To maintain the integrity of the 2,3-dimethoxy substitution pattern and the boronic acid functionality:

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly necessary if kept dry.

-

Atmosphere: Store under Argon or Nitrogen . Boronic acids can undergo slow aerobic oxidation (protodeboronation), where the C-B bond breaks to form the corresponding phenol (2,3-dimethoxypyridin-5-ol) or protonated species.

-

Moisture Control: Keep containers tightly sealed. If the powder clumps, it has likely absorbed water or converted partially to boroxine.

-

Corrective Action: If precise stoichiometry is required, dry the powder in a vacuum oven at 40°C for 2 hours prior to weighing to normalize the hydration state.

-

Application Context

In drug development, this compound is a "privileged structure." The 2,3-dimethoxy motif increases the electron density on the pyridine ring compared to unsubstituted analogs.

-

Suzuki-Miyaura Coupling: The electron-rich nature generally makes the C-B bond more nucleophilic, potentially increasing transmetallation rates with Palladium catalysts compared to electron-deficient pyridines.

-

Metabolic Stability: The methoxy groups can serve as metabolic handles (O-demethylation) or blockers, depending on the position relative to the active site of the target protein.

References

-

Boronic Acid-Boroxine Equilibrium Mechanism Title: The Boroxine-Boronic Acid Equilibrium Source:[1][2][3] National Institutes of Health (PubMed) / J Org Chem. URL:[Link]

-

HPLC Method Development for Boronic Acids Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: Ingenta Connect / J. Liq. Chromatogr. Relat. Technol. URL:[Link][2][4]

-

Solid State Characterization Techniques Title: Characterization of Boronic Acids by NMR Source: Department of Chemistry, University of Edinburgh URL:[Link]

Sources

- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Melting Point and Thermal Stability of 2,3-Dimethoxypyridine-5-boronic acid

Executive Summary

2,3-Dimethoxypyridine-5-boronic acid (CAS: 1346526-61-1 ) represents a critical heterocyclic scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. Unlike its 2-pyridyl isomers, which are notoriously unstable, this 5-substituted (meta-to-nitrogen) variant exhibits significant thermal resilience.

However, its physical characterization is complicated by the Boroxine Cycle —a dynamic equilibrium between the free boronic acid and its dehydrated trimeric anhydride (boroxine). Consequently, "melting point" values for this compound are often non-discrete, representing a dehydration-decomposition window rather than a phase transition. This guide provides a technical analysis of its physicochemical behavior, stability mechanisms, and handling protocols.

Physicochemical Profile

Identification and Properties

| Property | Data |

| Chemical Name | 2,3-Dimethoxypyridine-5-boronic acid |

| CAS Number | 1346526-61-1 |

| Molecular Formula | C₇H₁₀BNO₄ |

| Molecular Weight | 182.97 g/mol |

| Structural Class | 3-Pyridyl Boronic Acid (Heteroaromatic) |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

Melting Point Analysis

Researchers attempting to determine the melting point (MP) of 2,3-Dimethoxypyridine-5-boronic acid often encounter ambiguous results. Standard capillary methods typically yield a broad range or a "softening" behavior followed by decomposition.

-

Observed Behavior: The compound does not exhibit a sharp solid-liquid transition. Instead, it undergoes solid-state dehydration starting around 100–110°C , converting to the boroxine anhydride.

-

Analog Comparative Data:

-

2-Methoxy-5-pyridineboronic acid (Closest Analog): MP 135–140°C (Lit).

-

Pinacol Ester Derivative: MP ~95°C (Sharp).

-

-

Technical Insight: The "melting point" reported in literature for boronic acids is frequently the point of anhydride formation or protodeboronation (C-B bond cleavage), not true melting. For 2,3-Dimethoxypyridine-5-boronic acid, the effective decomposition/transition range is estimated at 130–145°C .

Thermal Stability Mechanisms

The Stability Hierarchy

Pyridine boronic acids display a distinct stability hierarchy based on the boron atom's position relative to the nitrogen.

-

2-Pyridyl (Unstable): The C-B bond is alpha to the nitrogen. The electron-withdrawing nature of the nitrogen makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), especially under heating or basic conditions.

-

3-Pyridyl / 5-Pyridyl (Stable): 2,3-Dimethoxypyridine-5-boronic acid falls into this category. The boron is meta to the nitrogen, decoupling it from the direct inductive destabilization seen in 2-isomers.

Electronic Stabilization

The 2,3-dimethoxy substitution pattern provides additional thermal stability through the mesomeric effect (+M).

-

Electron Donation: The methoxy groups donate electron density into the pyridine ring.

-

Reduced Electrophilicity: This donation increases the electron density at the carbon attached to the boron, making the C-B bond less polarized and more resistant to nucleophilic attack (the first step of protodeboronation).

The Boroxine Equilibrium (Dehydration)

Upon heating, 2,3-Dimethoxypyridine-5-boronic acid releases water to form a cyclic trimer (boroxine). This is a reversible, thermally driven process, not a degradation.

Figure 1: The reversible thermal dehydration cycle. Heating converts the acid to the boroxine; exposure to ambient moisture reverts it.

Experimental Protocols

Accurate Thermal Analysis (DSC)

Standard melting point apparatuses are unreliable for this compound due to the dehydration artifact. Differential Scanning Calorimetry (DSC) is the required standard.

Protocol:

-

Sample Prep: Weigh 2–5 mg of sample into an aluminum pan.

-

Sealing: Use a hermetically sealed pan with a laser-drilled pinhole (to allow water vapor escape without pan deformation) or a high-pressure capsule to suppress dehydration.

-

Ramp Rate: 10°C/min.

-

Interpretation:

-

Endotherm 1 (~100–110°C): Broad peak corresponding to loss of crystal water/boroxine formation.

-

Endotherm 2 (~135–145°C): True melting/decomposition of the anhydrous boroxine phase.

-

Stability Testing for Suzuki Coupling

To validate the reagent's integrity before use in expensive synthesis steps:

-

Dissolution: Dissolve 10 mg in d6-DMSO .

-

Reference Standard: Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Heat Stress: Heat to 80°C for 2 hours (simulating coupling conditions).

-

Analysis: Acquire ¹H NMR.

-

Pass: Integration of the pyridine protons remains constant relative to the standard.

-

Fail: Appearance of 2,3-dimethoxypyridine (protodeboronation product) signals.

-

Handling and Storage Recommendations

| Condition | Recommendation | Mechanism of Protection |

| Temperature | 2–8°C (Refrigerated) | Slows kinetics of auto-protodeboronation. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative C-B cleavage (though rare for this scaffold). |

| Humidity | Desiccator (<20% RH) | Prevents "caking" caused by the acid-boroxine moisture cycle. |

| Solvent Choice | Avoid Acetone/Ketones | Boronic acids can form cyclic boronate esters with ketones over time. |

Re-purification of Degraded Stock

If the melting point is depressed or the solid appears "wet" (partial hydrolysis):

-

Suspend the solid in Acetonitrile/Water (9:1) .

-

Sonicate for 10 minutes to fully hydrolyze any boroxine back to the acid.

-

Concentrate in vacuo at low temperature (<40°C).

-

Recrystallize from Acetonitrile/Hexane .

Visualization: Stability & Reactivity Flow

Figure 2: Reaction pathways under thermal stress. The 5-boronic acid position favors the reversible dehydration pathway or the desired coupling over the irreversible protodeboronation seen in 2-pyridyl analogs.

References

-

ChemicalBook. (n.d.). 2-Methoxy-5-pyridineboronic acid Properties and Melting Point. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Pyridinylboronic acid Product Information and Stability Data. Retrieved from

-

Organoborons.com. (n.d.). Structure and Properties of 2,6-dimethoxy-5-pyridine boronic acid. Retrieved from

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine Cycle thermodynamics).

- Knochel, P., et al. (2008). Functionalization of Pyridines via Organometallic Intermediates. Chemical Reviews.

An In-depth Technical Guide to 2,3-Dimethoxypyridine-5-boronic acid: A Versatile Building Block for Advanced Research

This guide provides a comprehensive technical overview of 2,3-Dimethoxypyridine-5-boronic acid, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. While this specific molecule is not extensively documented in publicly available literature, this document extrapolates its synthesis, properties, and potential applications from established principles of organic chemistry and the well-documented behavior of analogous substituted pyridine boronic acids.

Molecular Identification and Physicochemical Properties

2,3-Dimethoxypyridine-5-boronic acid is a polysubstituted pyridine derivative featuring two methoxy groups and a boronic acid moiety. These functional groups impart unique electronic and steric properties, making it an attractive synthon for a variety of chemical transformations.

| Identifier | Value |

| IUPAC Name | (2,3-dimethoxypyridin-5-yl)boronic acid |

| SMILES String | COC1=C(OC)N=CC(B(O)O)=C1 |

| InChIKey | Not readily available |

| Molecular Formula | C₇H₁₀BNO₄ |

| Molecular Weight | 182.97 g/mol |

| Predicted pKa | Due to the electron-donating methoxy groups and the pyridine nitrogen, the acidity of the boronic acid is expected to be influenced. The pKa of the pyridinium ion would also be a key parameter. Precise experimental determination is recommended. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely to be pH-dependent. |

Proposed Synthesis and Mechanistic Considerations

The synthesis of 2,3-Dimethoxypyridine-5-boronic acid can be approached through several established methods for the preparation of substituted pyridine boronic acids. A plausible and efficient route involves the halogen-metal exchange of a suitable precursor followed by borylation.

Retrosynthetic Analysis

A logical retrosynthetic pathway points to a 5-halo-2,3-dimethoxypyridine as a key intermediate. This intermediate can be accessed from commercially available starting materials.

Caption: Retrosynthetic pathway for 2,3-Dimethoxypyridine-5-boronic acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 5-Bromo-2,3-dimethoxypyridine

This protocol is a hypothetical adaptation from known procedures for the synthesis of substituted pyridines.

-

Starting Material: 2,3-dihydroxypyridine.

-

Protection and Methylation: The hydroxyl groups are methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., sodium hydride or potassium carbonate) to yield 2,3-dimethoxypyridine.

-

Regioselective Bromination: 2,3-dimethoxypyridine is then regioselectively brominated at the 5-position. The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the positions para and ortho to the activating groups. The 5-position is sterically accessible and electronically favored. A mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or chloroform) can be employed.

Step 2: Halogen-Metal Exchange and Borylation

This is a critical step for introducing the boronic acid functionality.[1]

-

Reaction Setup: A solution of 5-bromo-2,3-dimethoxypyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A strong organolithium base, such as n-butyllithium or sec-butyllithium, is added dropwise to the solution. This initiates a halogen-metal exchange, forming the highly reactive 5-lithio-2,3-dimethoxypyridine intermediate. The low temperature is crucial to prevent side reactions.

-

Borylation: A trialkyl borate, most commonly triisopropyl borate or trimethyl borate, is then added to the reaction mixture. The nucleophilic lithiated pyridine attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl or NH₄Cl). This hydrolysis step converts the boronate ester intermediate into the final 2,3-Dimethoxypyridine-5-boronic acid.

-

Purification: The product can be purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 2,3-Dimethoxypyridine-5-boronic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Distinct aromatic proton signals for the pyridine ring, with chemical shifts influenced by the methoxy and boronic acid groups. Two singlets corresponding to the two methoxy groups. A broad singlet for the B(OH)₂ protons, which may exchange with D₂O.[2] |

| ¹³C NMR | Signals corresponding to the seven carbon atoms, with chemical shifts indicative of the aromatic and methoxy carbons. The carbon atom attached to the boron will show a characteristic broad signal. |

| ¹¹B NMR | A single, broad resonance in the region typical for trigonal boronic acids (δ 25-35 ppm). The chemical shift can provide information about the electronic environment of the boron atom.[3][4] |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed at the expected m/z value. Dehydration to form the boroxine (cyclic trimer anhydride) is a common observation in the mass spectra of boronic acids.[5] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions would indicate high purity. A method using a C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer is often suitable for boronic acids.[6] |

Key Applications in Research and Development

The unique structural features of 2,3-Dimethoxypyridine-5-boronic acid make it a highly valuable building block in several areas of chemical research, particularly in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8][9] This powerful C-C bond-forming reaction allows for the facile synthesis of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The two methoxy groups on the pyridine ring can influence the reactivity and selectivity of the coupling reaction. Their electron-donating nature can enhance the nucleophilicity of the boronic acid, potentially leading to higher reaction rates. Furthermore, their steric bulk may play a role in directing the coupling with sterically hindered partners.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[10][11][12][13][14] The introduction of a 2,3-dimethoxypyridine moiety can significantly impact the pharmacological properties of a molecule, including its binding affinity to biological targets, solubility, and metabolic stability. This building block can be used to synthesize novel compounds for screening in various therapeutic areas, such as oncology, neuroscience, and infectious diseases. The methoxy groups can participate in hydrogen bonding interactions with protein targets and influence the overall electronic distribution of the molecule.

Materials Science

Pyridine-containing compounds are also of interest in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The electronic properties of the 2,3-dimethoxypyridine unit can be tuned to achieve desired photophysical or electronic characteristics in the final material.

Handling, Storage, and Stability

Like many boronic acids, 2,3-Dimethoxypyridine-5-boronic acid is expected to be a solid that is relatively stable under ambient conditions. However, proper handling and storage are crucial to maintain its integrity.

-

Storage: It should be stored in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

-

Stability: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is often reversible upon dissolution in a protic solvent. Protodeboronation, the cleavage of the C-B bond, can occur under certain conditions, particularly with some heterocyclic boronic acids.[15] The stability of 2,3-Dimethoxypyridine-5-boronic acid towards protodeboronation should be experimentally evaluated.

Conclusion

2,3-Dimethoxypyridine-5-boronic acid represents a promising and versatile building block for synthetic chemists. Its unique substitution pattern offers opportunities for the creation of novel molecules with tailored properties for applications in drug discovery, medicinal chemistry, and materials science. While specific experimental data for this compound is limited, the well-established chemistry of pyridine boronic acids provides a strong foundation for its synthesis and utilization in a wide range of chemical transformations. As research in these fields continues to advance, the demand for novel and functionalized building blocks like 2,3-Dimethoxypyridine-5-boronic acid is expected to grow.

References

-

Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Navigating the Synthesis of 2,3-Disubstituted Pyridines: A Comparative Guide to Alternatives for 3-Bromo-2-methylpyridine. (2025). BenchChem.

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2003(1), 135-153.

- D. S. T. A. Martins, V. F. F. da Silva, & S. J. G. de A. e Silva. (2020).

- Iwatsuki, S., Kanamitsu, Y., Ohara, H., Ishihara, K., & Funahashi, Y. (2018). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. Inorganica Chimica Acta, 471, 59-66.

- Niu, W., & Wang, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(8), 13698–13716.

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). An improved procedure for the preparation of 3-pyridylboronic acid. Organic Syntheses, 79, 215.

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

- Process for the preparation of pyridine-2-boronic acid esters. (2004).

- Recent Advances in the Synthesis of Borinic Acid Deriv

- Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry.

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (2012). Request PDF.

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]

- Singh, A., Kumar, A., & Kumar, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7592.

- Formulation of boronic acid compounds. (2004). PubChem.

- Formulation of boronic acid compounds. (2004). PubChem.

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025, November 7).

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved from [Link]

-

Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved February 14, 2026, from [Link]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Journal of Chemistry, 98(11), 693-700.

- 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (2016).

- Formulation of boronic acid compounds. (2005).

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Retrieved from [Link]

-

2,6-dimethoxy-5-pyridine boronic acid. (n.d.). Organoboron compounds. Retrieved from [Link]

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18).

- Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010, March 25).

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(19), 5224-5231.

- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.

- Identifying and characterizing impurities in allenylboronic acid samples. (n.d.). Benchchem.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PubMed.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pyridine-4-boronic acid(1692-15-5) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2,3-Dimethoxypyridine-5-boronic acid in medicinal chemistry

This guide provides a technical analysis of 2,3-Dimethoxypyridine-5-boronic acid , a critical heterocyclic building block in modern medicinal chemistry. It details the compound's synthesis, physicochemical properties, and its strategic application in drug discovery programs (specifically JAK, PI3K, and anti-tubercular agents).

Executive Summary

2,3-Dimethoxypyridine-5-boronic acid (and its pinacol ester surrogate) serves as a specialized reagent for introducing the 5,6-dimethoxypyridin-3-yl moiety into bioactive scaffolds. Unlike simple phenyl or pyridyl groups, this motif offers a unique electronic profile due to the dual methoxy substituents, which increase electron density on the pyridine ring while modulating lipophilicity (LogP) and aqueous solubility. This guide explores its utility in optimizing lead compounds for kinase inhibition (JAK, PI3K) and anti-infective therapies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The 2,3-dimethoxy substitution pattern creates an electron-rich heteroaromatic system. In medicinal chemistry nomenclature, the attachment at the 5-position often leads to the moiety being referred to as 5,6-dimethoxypyridin-3-yl , depending on IUPAC priority rules.

| Property | Data |

| Chemical Name | 2,3-Dimethoxypyridine-5-boronic acid |

| CAS Number (Acid) | 1346526-61-1 |

| CAS Number (Pinacol Ester) | 1083168-92-6 |

| Molecular Formula | C7H10BNO4 (Acid) / C13H20BNO4 (Ester) |

| Molecular Weight | 182.97 g/mol (Acid) / 265.11 g/mol (Ester) |

| Key Structural Feature | Electron-rich pyridine; susceptible to electrophilic aromatic substitution; N1 acts as a weak hydrogen bond acceptor.[1][2][3] |

| Stability | The free acid is prone to dehydration (boroxine formation). The pinacol ester is the preferred form for storage and handling. |

Synthetic Routes & Manufacturing

The preparation of the boronic acid species typically proceeds via the halogenated intermediate 5-bromo-2,3-dimethoxypyridine . Two primary pathways are employed depending on scale and functional group tolerance.

Pathway A: Miyaura Borylation (Palladium-Catalyzed)

Preferred for large-scale manufacturing due to milder conditions and compatibility with other functional groups.

-

Starting Material: 5-Bromo-2,3-dimethoxypyridine.

-

Reagents: Bis(pinacolato)diboron (

), KOAc, Pd(dppf)Cl -

Solvent: 1,4-Dioxane or DMSO.

-

Temperature: 80–100 °C.

Pathway B: Lithium-Halogen Exchange (Cryogenic)

Used when high atom economy is required and no sensitive electrophiles are present.

-

Starting Material: 5-Bromo-2,3-dimethoxypyridine.

-

Reagents:

-Butyllithium ( -

Conditions: -78 °C in THF, followed by acidic hydrolysis.

Visualization: Synthesis Workflow

Caption: Figure 1. Dual synthetic pathways for accessing the 2,3-dimethoxypyridine-5-boronate scaffold.

Medicinal Chemistry Applications

The integration of the 2,3-dimethoxypyridine moiety is often a strategic decision to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) issues.

Lipophilicity Modulation (Anti-Tubercular Agents)

In the development of Bedaquiline analogues for multidrug-resistant tuberculosis, high lipophilicity (ClogP > 7) was a major liability, leading to phospholipidosis and hERG channel inhibition.

-

Strategy: Replacement of the naphthalene C-unit with 5,6-dimethoxypyridin-3-yl .

-

Outcome: The pyridine nitrogen introduces polarity, significantly lowering ClogP while maintaining potency against M. tuberculosis ATP synthase. The methoxy groups prevent rapid oxidative metabolism of the pyridine ring.

Kinase Inhibition (JAK & PI3K Pathways)

In kinase inhibitors, this moiety often functions as a solvent-exposed "tail" or interacts with specific pockets in the ATP-binding site.

-

JAK Pathway: Used in pyrimidinediamine scaffolds (e.g., N2-(2,3-dimethoxypyridin-5-yl)-5-methyl-N4-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-2,4-pyrimidinediamine) to modulate selectivity between JAK1, JAK2, and JAK3.

-

PI3K Pathway: Derivatives containing this ring have shown high affinity for the PI3K

isoform, inhibiting monocyte chemotaxis.

Visualization: JAK-STAT Signaling Context

Caption: Figure 2. The JAK-STAT signaling cascade. 2,3-Dimethoxypyridine derivatives target the JAK kinase ATP-binding pocket to block downstream STAT phosphorylation.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 2,3-dimethoxypyridine-5-boronic acid pinacol ester with an aryl chloride.

Reagents & Equipment[1][10]

-

Boronate: 2,3-Dimethoxypyridine-5-boronic acid pinacol ester (1.2 equiv)

-

Electrophile: Aryl chloride scaffold (1.0 equiv)

-

Catalyst: Pd(dppf)Cl

·DCM complex (5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Setup: Charge a microwave vial or round-bottom flask with the aryl chloride, boronate ester, and Pd catalyst.

-

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous

solution. -

Reaction:

-

Thermal: Heat to 90 °C for 4–12 hours.

-

Microwave: Irradiate at 110 °C for 30–60 minutes.

-

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over

.[4] -

Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Technical Note: The electron-rich nature of the dimethoxypyridine makes the boronic acid less prone to protodeboronation compared to electron-deficient pyridines, but oxidative stability can be an issue. Ensure rigorous degassing.

References

-

Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Tuberculosis, 2018.

-

Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib). Journal of Medicinal Chemistry, 2008.

-

Method of treating muscular degradation (JAK Inhibitor Patent). WO2013173506A2.

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 2021.

-

Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II Inhibitors Derived from Atpenin A5. Marine Drugs, 2014.

Sources

- 1. WO2013173506A2 - Method of treating muscular degradation - Google Patents [patents.google.com]

- 2. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 3. WO2021026451A1 - Compounds and method for treating cytokine release syndrome - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

Storage conditions for 2,3-Dimethoxypyridine-5-boronic acid

Technical Guide: Storage & Stability Protocols for 2,3-Dimethoxypyridine-5-boronic acid

Executive Summary

2,3-Dimethoxypyridine-5-boronic acid (CAS: 1346526-61-1) represents a distinct class of electron-rich heteroaryl boronic acids.[1] Unlike its 2-pyridyl isomers, which are notoriously unstable due to rapid protodeboronation, the 5-pyridyl regioisomer exhibits enhanced kinetic stability.[1] However, the presence of two electron-donating methoxy groups renders the compound highly susceptible to dehydration (boroxine formation) and oxidative degradation if environmental controls are lax.

This guide defines the "Gold Standard" storage protocol: Desiccated, Inert Atmosphere at -20°C . Adherence to this protocol is critical to prevent stoichiometry errors in sensitive applications such as Suzuki-Miyaura cross-couplings, where boroxine contamination can alter effective molarity.[1]

Chemical Profile & Instability Mechanisms

To store this compound effectively, one must understand why it degrades. The degradation profile is governed by two competing pathways: Reversible Dehydration and Irreversible Protodeboronation.

The Boroxine Cycle (Reversible)

Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[2] This process is thermodynamically driven by entropy and accelerated by heat and the electron-donating nature of the methoxy substituents.[1]

-

Mechanism: Three molecules of boronic acid release three water molecules to form a six-membered B-O-B-O-B-O ring.[1]

-

Impact: This is not chemical destruction but a change in physical form. However, it alters the molecular weight (from monomer to trimer), leading to significant errors in stoichiometry during weighing.

-

Control: Strict humidity control shifts the equilibrium back to the monomer (or keeps it there), though some commercial batches may arrive partially as boroxines.

Protodeboronation (Irreversible)

While the 5-position (meta to nitrogen) is more stable than the 2-position, the electron-rich nature of the pyridine ring (due to 2,3-dimethoxy groups) makes the C-B bond susceptible to cleavage under specific pH conditions.[1]

-

Mechanism: In basic media (common in coupling reactions), the boronate anion can undergo hydrolysis. In acidic media, electrophilic aromatic substitution can replace the boron.

-

Control: Avoid storage in protic solvents or buffers.

Figure 1: The dual stability pathways.[1][2][3] Storage aims to prevent the red path (Decomp) and manage the yellow path (Boroxine).

The "Gold Standard" Storage Protocol

This protocol is designed to maximize shelf-life (>12 months) and maintain purity >97%.[1]

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Kinetic suppression of boroxine formation and oxidation rates.[1] (2-8°C is acceptable for <1 month).[1][4] |

| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent C-B bond oxidation; prevents moisture ingress. |

| Container | Amber Glass Vial | Amber glass blocks UV light (preventing radical formation). Glass is impermeable to O2/H2O compared to plastics. |

| Sealing | Parafilm + Desiccant | Primary seal (cap) must be augmented with Parafilm. Store vial inside a secondary jar with active desiccant (e.g., Drierite). |

| State | Solid Powder | Never store as a solution. Solution stability is measured in hours/days, not months. |

Step-by-Step Storage Workflow

-

Receipt: Immediately inspect the bottle. If the powder is clumped, it may have already absorbed moisture (boroxine hydrolysis).

-

Aliquot: If you plan to use the reagent multiple times, divide the bulk material into single-use aliquots inside a glovebox or glove bag. This prevents freeze-thaw cycles.[1][4]

-

Seal: Cap tightly under inert gas. Wrap the cap-neck junction with Parafilm M.[1]

-

Secondary Containment: Place the vial into a larger jar containing a packet of silica gel or activated molecular sieves.

-

Freeze: Store at -20°C.

Handling & Re-Qualification

Before using 2,3-Dimethoxypyridine-5-boronic acid in critical experiments (e.g., late-stage drug functionalization), you must validate its integrity.[1]

Re-Qualification Protocol (NMR)

Since the monomer and boroxine are in equilibrium, standard HPLC often fails to distinguish them (as the column water hydrolyzes the boroxine). 1H NMR is the only reliable method.

-

Solvent: DMSO-d6 (anhydrous).[1]

-

Procedure: Dissolve ~10 mg of sample. Run a standard proton scan.

-

Analysis:

-

Look for the boronic acid protons (B(OH)2) typically appearing as a broad singlet around 8.0–9.0 ppm.

-

Boroxine formation often shifts the aromatic protons slightly.

-

Purity Calculation: If boroxine is present, calculate the effective molecular weight (MW) adjustment.

-